N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide
Description
N-{2-[(4-Chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzylsulfanyl group and a 4-fluorobenzenesulfonamide core. The compound’s structure includes a branched 2-methylpropyl chain, which introduces steric bulk, and halogen substituents (Cl and F) that influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2S2/c1-17(2,23-11-13-3-5-14(18)6-4-13)12-20-24(21,22)16-9-7-15(19)8-10-16/h3-10,20H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZJKTYTRKZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide, also known by its CAS number 343373-00-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a detailed examination of its biological activity, supported by relevant data tables and research findings.
Molecular Structure
The molecular formula of this compound is C17H19ClFNO2S2. The compound features a sulfonamide functional group, which is known for its biological relevance, particularly in pharmaceuticals.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 343.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, studies on related sulfonamides have shown promising results in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: HDAC Inhibition
A study focusing on structurally related compounds demonstrated that certain derivatives act as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. These compounds exhibited an IC50 value of approximately 95.48 nM against HDAC3, suggesting a strong potential for antitumor activity through epigenetic modulation .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : Similar sulfonamides have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds with this structure may cause G2/M phase arrest, preventing cancer cells from dividing.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. Results indicate that the compound exhibits significant inhibitory effects on cell viability, with IC50 values comparable to established chemotherapeutics.
In Vivo Studies
Preliminary in vivo studies utilizing xenograft models have shown that treatment with this compound can lead to substantial tumor growth inhibition. For example, a related compound demonstrated a tumor growth inhibition (TGI) rate of 48.89% compared to control groups, indicating the potential effectiveness of this class of compounds in therapeutic applications .
Comparison with Similar Compounds
Core Structure Variations
- Target Compound : The benzenesulfonamide core is substituted with a 4-fluorophenyl group and a 4-chlorobenzylsulfanyl-2-methylpropyl chain.
- Pyrimidine-Based Analog () : Replaces the benzenesulfonamide core with a pyrimidine ring. Despite this difference, both compounds share the 4-chlorobenzylsulfanyl group, which may enhance hydrophobic interactions in biological targets. The pyrimidine analog demonstrates anticancer activity by inhibiting DNA synthesis enzymes, highlighting the role of the sulfanyl group in bioactivity .
- Morpholino-Substituted Derivative (): Features a bromo-morpholino-pyrimidine core. The morpholino group improves solubility, while bromine increases molecular weight and lipophilicity compared to the target compound’s fluorine substituent .
Halogen Substituent Effects
Sulfanyl Linkage and Branching
- The 2-methylpropyl chain in the target compound introduces steric hindrance, which may limit conformational flexibility compared to straight-chain analogs (e.g., ’s acetamide derivatives). This bulk could either hinder or optimize interactions with enzymatic active sites, depending on the target .
Physicochemical and Pharmacological Data
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
